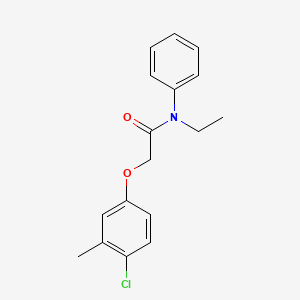
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide, also known as Clofencet, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound belongs to the family of amides and has been shown to possess various biological activities.
作用機序
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent analgesic effects in animal models. It has also been shown to possess anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. This compound has also been shown to produce sedative effects, leading to its potential use as an anesthetic agent.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has several limitations. It has a short half-life, which limits its duration of action. It also has low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide. One potential direction is to investigate its potential use as an anesthetic agent. Another direction is to study its potential use in the treatment of chronic pain. Additionally, the development of new formulations that improve its solubility and duration of action could also be explored. Further research is needed to fully understand the potential of this compound as a drug candidate.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential use in the field of medicine. Its mechanism of action is well understood, and it has been shown to possess various biological activities. While it has several advantages for use in lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential of this compound as a drug candidate.
合成法
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide can be synthesized through the reaction between 4-chloro-3-methylphenol and N-ethyl-N-phenylacetamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound. This synthesis method has been extensively studied and optimized to obtain high yields of pure this compound.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide has been extensively studied for its potential use as a drug candidate. It has been shown to possess various biological activities, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been studied for its potential use as an anesthetic agent, as it has been shown to produce sedative effects in animal models.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-19(14-7-5-4-6-8-14)17(20)12-21-15-9-10-16(18)13(2)11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMAOBMYRHWDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)
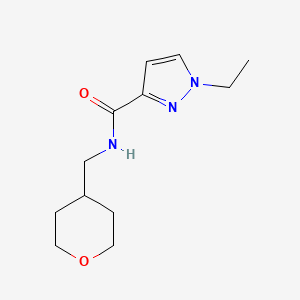
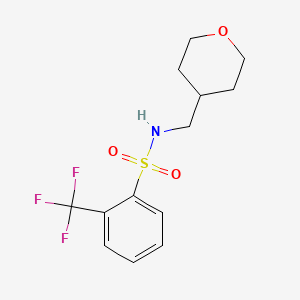

![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

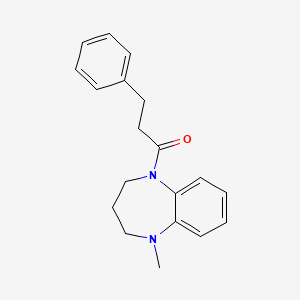
![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)
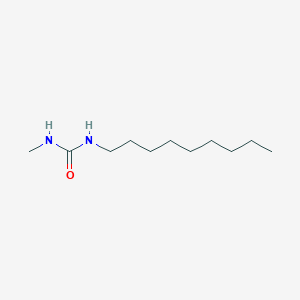
![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)